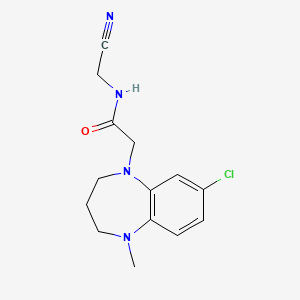

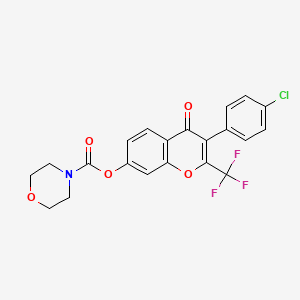

![molecular formula C18H21N3O3 B3010547 N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872848-77-6](/img/structure/B3010547.png)

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, paper explores a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with substitutions at the carbon adjacent to the amide nitrogen, which are evaluated as kappa-opioid agonists. Paper discusses the synthesis of a related compound with a pyridoindole structure and its solution chemistry, which is relevant to understanding the behavior of similar indole-based acetamides. Lastly, paper describes the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are investigated for their antiallergic properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of chiral amino acids to introduce various substituents, as seen in paper . The synthesis process can be complex, requiring careful control of reaction conditions to achieve the desired selectivity and yield. For example, the synthesis of indole-based compounds in paper involves a multi-step process starting from indole-2-carboxylic acid, leading to the formation of the carcinogenic amine Trp-P-2 and its derivatives. Similarly, paper outlines the synthesis of indol-3-ylalkanoates via indolization and subsequent amidification to produce potential antiallergic agents.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of an indole moiety, which is a common feature in many biologically active molecules. The indole ring system can be modified with various substituents that influence the compound's pharmacological profile, as demonstrated in the kappa-opioid agonists described in paper . The spatial arrangement of these substituents, including stereochemistry, plays a critical role in the interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of related acetamide compounds in aqueous solutions is discussed in paper , where different decomposition processes are observed depending on the substituents and the pH of the solution. The reactivity of these compounds can lead to the formation of reactive intermediates, such as nitrenium ions, which have implications for their potential as carcinogens or therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a pyrrolidinyl group in the kappa-opioid agonists affects their solubility and receptor binding affinity. The steric effects of substituents, as seen in the compounds studied in paper , can significantly alter the rate of chemical reactions. Additionally, the length of the alkanoic chain in the antiallergic agents is a factor in determining their potency and efficacy.

Aplicaciones Científicas De Investigación

Cognitive Function Enhancement

Studies have investigated the effects of compounds similar to N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, particularly focusing on their potential in enhancing cognitive functions. For instance, the compound DM-9384 has been studied for its ability to improve learning and memory in rat models. These studies show that DM-9384 can counteract amnesia induced by electroconvulsive shock or scopolamine and facilitate the acquisition process in learning tasks, suggesting its potential to enhance cognitive functions (Sakurai et al., 1989).

Neuropharmacological Effects

The effects of similar compounds on the GABAergic and cholinergic systems have been examined. DM-9384, a cyclic derivative of GABA, has demonstrated an ability to influence GABA turnover, glutamic acid decarboxylase activity, and GABA uptake in cortical synaptosomes. This interaction with the GABAergic system is indicative of its potential role in modulating neurotransmission and related cognitive processes (Watabe et al., 1993). Additionally, DM-9384 has shown to potentiate cholinergic neuronal function, suggesting its involvement in the acquisition and consolidation of memory (Hiramatsu et al., 1992).

Anticonvulsant Properties

Compounds structurally similar to N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide have been synthesized and evaluated for their anticonvulsant activity. Studies involving these compounds in animal models of epilepsy have shown promising results, with some compounds exhibiting protection in at least one animal model of epilepsy. This suggests the potential therapeutic applications of these compounds in the treatment of conditions like epilepsy (Obniska et al., 2015).

Neuromodulation and Memory Function

Research has also delved into the effects of these compounds on memory function and neuromodulation. Nefiracetam, for instance, has been studied for its effects on spatial memory function and its ability to modulate acetylcholine and GABA metabolism in rat models with cerebral ischemia. The results suggest that nefiracetam may influence memory function through its impact on the GABAergic system (Fukatsu et al., 2002).

Propiedades

IUPAC Name |

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-19(2)18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-6-10-20/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULCKRVMQKTPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

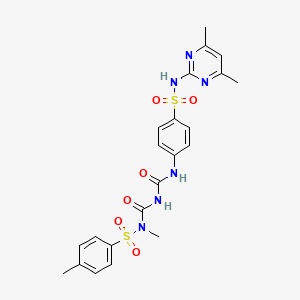

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)

![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)